molecular formula C8H9NO4S B1367169 1-(Ethanesulfonyl)-2-nitrobenzene CAS No. 2976-33-2

1-(Ethanesulfonyl)-2-nitrobenzene

Cat. No. B1367169
CAS RN: 2976-33-2
M. Wt: 215.23 g/mol
InChI Key: PMKYHQJHNPJUGQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves the methods and procedures used to create the compound. It can include the types of reactions involved, the reagents and catalysts used, and the conditions under which the synthesis occurs .


Molecular Structure Analysis

This involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques used can include X-ray crystallography, NMR spectroscopy, and computational chemistry methods .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It can include information about the types of reactions it undergoes, the products formed, and the conditions under which these reactions occur .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can often be found in databases or determined experimentally .

Scientific Research Applications

Organic Synthesis

1-(Ethanesulfonyl)-2-nitrobenzene: is utilized in organic synthesis as an intermediate for constructing more complex molecules. Its sulfonyl and nitro groups can act as electrophiles or leaving groups, enabling a variety of chemical transformations. This compound is particularly valuable in creating pharmaceuticals, agrochemicals, and dyes where precise functional group manipulation is required .

Pharmaceutical Research

In pharmaceutical research, 1-(Ethanesulfonyl)-2-nitrobenzene serves as a key intermediate in the synthesis of various drugs. It is involved in the production of compounds with potential therapeutic applications, such as antifungal agents, antibiotics, and anti-inflammatory medications .

Materials Science

The compound plays a role in materials science, particularly in the development of novel polymers and coatings. Its ability to undergo chemical reactions to form stable bonds with other materials makes it a candidate for creating advanced materials with specific properties, such as increased durability or chemical resistance .

Environmental Studies

1-(Ethanesulfonyl)-2-nitrobenzene: may be used in environmental studies to understand the degradation and persistence of chemical compounds in ecosystems. Researchers can study its breakdown products to assess the impact of similar compounds on the environment and develop strategies for pollution mitigation .

Analytical Chemistry

In analytical chemistry, derivatives of 1-(Ethanesulfonyl)-2-nitrobenzene could be employed as standards or reagents. Its distinct chemical structure allows it to be used in chromatography and spectroscopy for the identification and quantification of complex mixtures .

Agricultural Chemistry

This compound’s derivatives are explored in agricultural chemistry for the synthesis of pesticides and herbicides. Its structural components can be modified to enhance the efficacy and selectivity of these agrochemicals, contributing to improved crop protection and yield .

Biochemistry

In biochemistry, 1-(Ethanesulfonyl)-2-nitrobenzene and its derivatives may be used to study enzyme-substrate interactions. By attaching it to biomolecules, researchers can investigate the mechanisms of enzyme catalysis and inhibition, which is crucial for drug development and understanding metabolic pathways .

Industrial Applications

Lastly, 1-(Ethanesulfonyl)-2-nitrobenzene finds applications in various industrial processes. It can be a precursor in the synthesis of dyes, resins, and other chemicals that require specific sulfonyl and nitro functionalities for their production processes .

Mechanism of Action

In the context of bioactive compounds, the mechanism of action refers to how the compound interacts with biological systems. This could involve binding to specific receptors, inhibiting enzymes, or other biochemical interactions .

Safety and Hazards

This involves understanding the potential risks associated with handling or exposure to the compound. This can include toxicity, flammability, and environmental impact .

properties

IUPAC Name

1-ethylsulfonyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4S/c1-2-14(12,13)8-6-4-3-5-7(8)9(10)11/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMKYHQJHNPJUGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701301896
Record name 1-(Ethylsulfonyl)-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701301896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Ethanesulfonyl)-2-nitrobenzene

CAS RN

2976-33-2
Record name 1-(Ethylsulfonyl)-2-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2976-33-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Ethylsulfonyl)-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701301896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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